N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is a complex organic compound that features an adamantane moiety, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of adamantanecarboxylic acid with suitable amines and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as copper(II) acetate and bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in solvents like MeCN (acetonitrile) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The pyridine ring can participate in π-π interactions and hydrogen bonding, facilitating the compound’s activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(Adamantan-1-YL)methyl]-2-amino-4-(hydroxymethyl)-6-methylpyridine-3-carboxamide
- N-[(Adamantan-1-YL)methyl]-2-amino-4-(chloromethyl)-6-methylpyridine-3-carboxamide
- N-[(Adamantan-1-YL)methyl]-2-amino-4-(bromomethyl)-6-methylpyridine-3-carboxamide
Uniqueness
N-[(Adamantan-1-YL)methyl]-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide is unique due to its combination of an adamantane moiety with a methoxymethyl group, which can influence its chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C20H29N3O2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-amino-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H29N3O2/c1-12-3-16(10-25-2)17(18(21)23-12)19(24)22-11-20-7-13-4-14(8-20)6-15(5-13)9-20/h3,13-15H,4-11H2,1-2H3,(H2,21,23)(H,22,24) |
InChI Key |
VVYOBPPDAYNFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C(=O)NCC23CC4CC(C2)CC(C4)C3)COC |
Origin of Product |
United States |
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